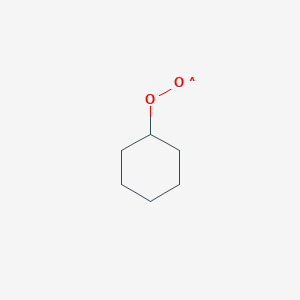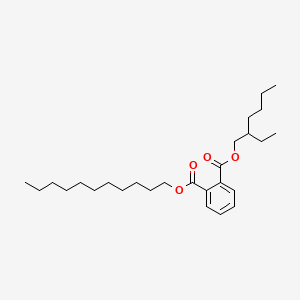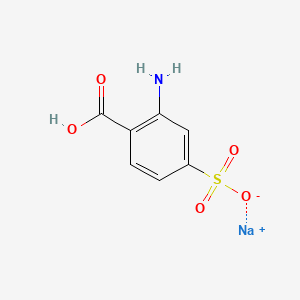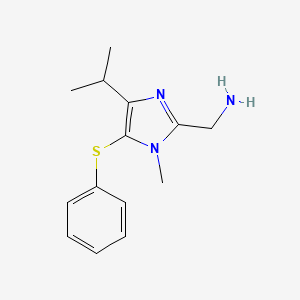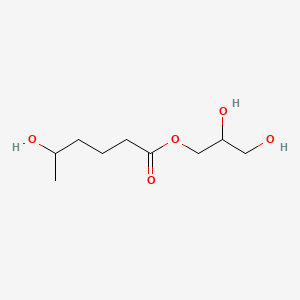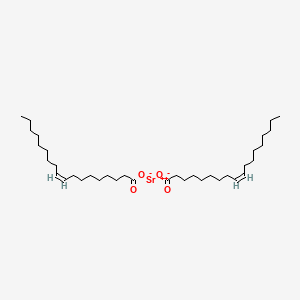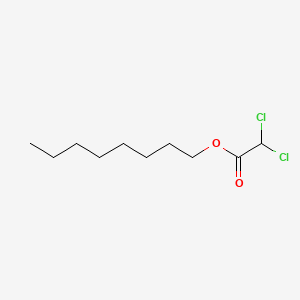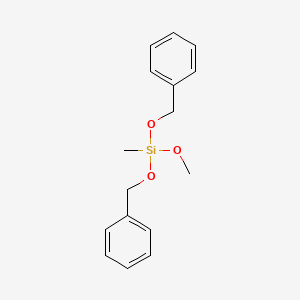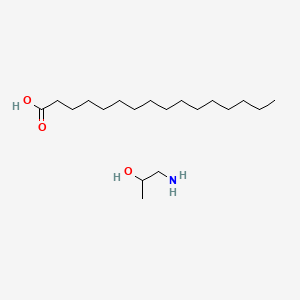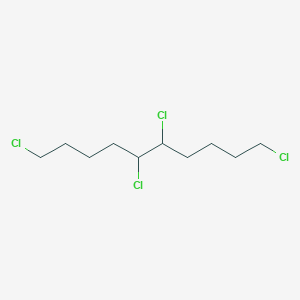
1,5,6,10-Tetrachlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4. This compound belongs to the class of chlorinated paraffins, which are widely used in various industrial applications due to their chemical stability and flame-retardant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5,6,10-Tetrachlorodecane can be synthesized through the chlorination of decane. The process involves the addition of chlorine gas to decane under controlled conditions, typically in the presence of UV light or a radical initiator to facilitate the reaction. The chlorination process can be fine-tuned to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1,5,6,10-Tetrachlorodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated alkanes.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
1,5,6,10-Tetrachlorodecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of chlorinated hydrocarbons and their reactions.
Biology: Investigated for its effects on biological systems, particularly in studies related to environmental toxicity.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized as a flame retardant and plasticizer in various industrial products
Mecanismo De Acción
The mechanism of action of 1,5,6,10-Tetrachlorodecane involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis and death. It can also inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .
Comparación Con Compuestos Similares
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9-Pentachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
Comparison: 1,5,6,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence .
Propiedades
Número CAS |
102880-00-2 |
|---|---|
Fórmula molecular |
C10H18Cl4 |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
1,5,6,10-tetrachlorodecane |
InChI |
InChI=1S/C10H18Cl4/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10H,1-8H2 |
Clave InChI |
QGQLFJYCDOAHGX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CC(C(CCCCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


